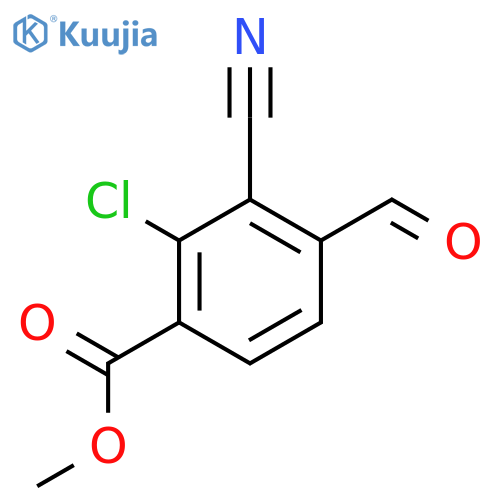Cas no 1805217-81-5 (Methyl 2-chloro-3-cyano-4-formylbenzoate)

1805217-81-5 structure
商品名:Methyl 2-chloro-3-cyano-4-formylbenzoate
CAS番号:1805217-81-5
MF:C10H6ClNO3
メガワット:223.612541675568
CID:4795383
Methyl 2-chloro-3-cyano-4-formylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloro-3-cyano-4-formylbenzoate
-
- インチ: 1S/C10H6ClNO3/c1-15-10(14)7-3-2-6(5-13)8(4-12)9(7)11/h2-3,5H,1H3
- InChIKey: CFUGMBJWQIBCFC-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C#N)=C(C=O)C=CC=1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 309
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 2-chloro-3-cyano-4-formylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010023-1g |
Methyl 2-chloro-3-cyano-4-formylbenzoate |
1805217-81-5 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
Methyl 2-chloro-3-cyano-4-formylbenzoate 関連文献
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
1805217-81-5 (Methyl 2-chloro-3-cyano-4-formylbenzoate) 関連製品
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2279938-29-1(Alkyne-SS-COOH)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
